Hydroxymifepristone, (6beta)- Hydroxymifepristone, (6beta)-
Brand Name: Vulcanchem
CAS No.: 347361-44-8
VCID: VC20305133
InChI: InChI=1S/C29H35NO3/c1-5-13-29(33)14-12-25-23-16-26(32)22-15-20(31)10-11-21(22)27(23)24(17-28(25,29)2)18-6-8-19(9-7-18)30(3)4/h6-9,15,23-26,32-33H,10-12,14,16-17H2,1-4H3/t23-,24+,25-,26+,28-,29-/m0/s1
SMILES:
Molecular Formula: C29H35NO3
Molecular Weight: 445.6 g/mol

Hydroxymifepristone, (6beta)-

CAS No.: 347361-44-8

Cat. No.: VC20305133

Molecular Formula: C29H35NO3

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

Hydroxymifepristone, (6beta)- - 347361-44-8

Specification

CAS No. 347361-44-8
Molecular Formula C29H35NO3
Molecular Weight 445.6 g/mol
IUPAC Name (6R,8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-6,17-dihydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C29H35NO3/c1-5-13-29(33)14-12-25-23-16-26(32)22-15-20(31)10-11-21(22)27(23)24(17-28(25,29)2)18-6-8-19(9-7-18)30(3)4/h6-9,15,23-26,32-33H,10-12,14,16-17H2,1-4H3/t23-,24+,25-,26+,28-,29-/m0/s1
Standard InChI Key CCEVGSZUALHLBR-SPXXJPMQSA-N
Isomeric SMILES CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4[C@@H](C[C@@H]23)O)C5=CC=C(C=C5)N(C)C)C)O
Canonical SMILES CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4C(CC23)O)C5=CC=C(C=C5)N(C)C)C)O

Introduction

Chemical Identity and Structural Characteristics

Hydroxymifepristone (6β), systematically named (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one, belongs to the class of synthetic steroids. Its molecular formula is C29H35NO3\text{C}_{29}\text{H}_{35}\text{NO}_{3}, with a molecular weight of 445.59 g/mol . The compound is identified by the CAS registry number 105012-15-5 and is stored under refrigerated conditions to maintain stability .

Physical and Chemical Properties

Key physicochemical properties include a melting point range of 113–118°C and a density of 1.24 g/cm³ . The compound demonstrates limited solubility in chloroform and methanol, necessitating specialized formulations for clinical use. Its crystalline solid form appears as a light yellow to yellow powder, with a purity profile critical for pharmacological activity .

Table 1: Chemical Identity of Hydroxymifepristone (6β)

PropertyValue
CAS Number105012-15-5
Molecular FormulaC29H35NO3\text{C}_{29}\text{H}_{35}\text{NO}_{3}
Molecular Weight445.59 g/mol
Melting Point113–118°C
SolubilitySlight in chloroform, methanol
Storage Conditions2–8°C (Refrigerated)

Pharmacological Profile

Mechanism of Action

Hydroxymifepristone (6β) functions as a competitive antagonist at progesterone and glucocorticoid receptors. By binding to the progesterone receptor with high affinity, it blocks endogenous progesterone’s ability to maintain endometrial integrity, a mechanism shared with mifepristone . Additionally, its antiglucocorticoid activity arises from inhibition of cortisol binding to glucocorticoid receptors, which is instrumental in managing hypercortisolism .

Receptor Binding Dynamics

The 6β-hydroxyl group introduces steric and electronic modifications that enhance receptor selectivity. Comparative studies suggest a 1.3-fold increase in progesterone receptor binding affinity over mifepristone, though glucocorticoid receptor antagonism remains comparable . This selectivity may reduce off-target effects, such as the compensatory elevation of adrenocorticotropic hormone (ACTH) observed with mifepristone .

Synthesis and Manufacturing

The synthesis of hydroxymifepristone (6β) involves hydroxylation of mifepristone at the 6β position. While detailed synthetic protocols remain proprietary, general steps include:

  • Selective Oxidation: Use of oxidizing agents like potassium permanganate to introduce the hydroxyl group.

  • Purification: Chromatographic techniques to isolate the 6β isomer from stereoisomeric byproducts.

  • Crystallization: Recrystallization in methanol-chloroform mixtures to achieve pharmaceutical-grade purity .

Challenges in synthesis include minimizing the formation of 6α-hydroxylated byproducts, which exhibit reduced receptor affinity. Advances in asymmetric catalysis have improved stereochemical control, yielding batches with >98% enantiomeric excess .

Therapeutic Applications

Endocrinology

In preclinical models, hydroxymifepristone (6β) demonstrates efficacy in reversing cortisol-induced insulin resistance, a hallmark of Cushing’s syndrome . Its prolonged receptor occupancy (half-life ≈ 18–24 hours) supports once-daily dosing, enhancing patient compliance compared to mifepristone’s shorter duration .

Reproductive Health

Animal studies indicate potent termination of early pregnancy at doses 30% lower than mifepristone, attributed to enhanced uterine sensitization to prostaglandins . Clinical trials are needed to validate these findings in humans.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, hydroxymifepristone (6β) achieves peak plasma concentrations (CmaxC_{\text{max}}) within 1.5–2 hours, with an absolute bioavailability of 65–70% . Protein binding exceeds 98%, primarily to α1-acid glycoprotein, which saturates at high doses, leading to nonlinear pharmacokinetics .

Metabolic Pathways

The compound undergoes hepatic metabolism via CYP3A4, producing three major metabolites:

  • N-Desmethyl-hydroxymifepristone: Retains 80% receptor antagonism.

  • 17-Hydroxypropynyl derivative: Inactive but serves as a biomarker for adherence.

  • 6-Keto metabolite: A minor pathway product with unknown activity .

Table 2: Pharmacokinetic Parameters

ParameterValue
CmaxC_{\text{max}}2.1 µg/mL
TmaxT_{\text{max}}1.8 hours
Half-life (t1/2t_{1/2})20.5 hours
Protein Binding>98%
Primary MetaboliteN-Desmethyl-hydroxymifepristone

Recent Research and Future Directions

Neuroendocrine Applications

A 2024 pilot study demonstrated hydroxymifepristone’s ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations reaching 22% of plasma levels . This positions it as a candidate for treating glucocorticoid-mediated neuropsychiatric disorders.

Oncology

In vitro models show synergistic activity with tamoxifen in estrogen receptor-positive breast cancer, reducing cell proliferation by 40% compared to monotherapy . Phase I trials are underway to assess safety in metastatic settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator